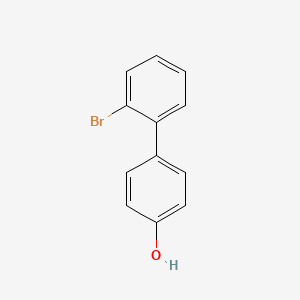

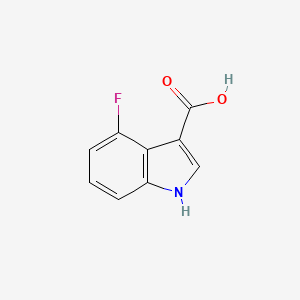

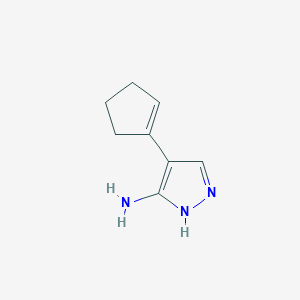

![molecular formula C9H9N3O B1437687 [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol CAS No. 865610-73-7](/img/structure/B1437687.png)

[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol

Overview

Description

“[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purine . They have been the subject of numerous studies due to their wide range of biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines has been characterized in several studies. For example, one study reported the structural characterization of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of compounds closely related to [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol were synthesized for their potential antimicrobial activity. By synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, researchers found that these compounds exhibited significant antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity, suggesting that specific substitutions on the pyrazole and pyridine rings can enhance biological efficacy (Kumar et al., 2012).

Structural and Spectral Studies

Complexes featuring ligands derived from 3-(2-pyridyl)pyrazole with pendant nitrile groups were synthesized and characterized, highlighting the versatile binding modes of pyrazole-containing ligands. These studies provided insights into the structural and electronic properties of such complexes, which are relevant for developing novel catalysts, sensors, and materials (Sairem et al., 2012).

Crystallography and Supramolecular Chemistry

Research into bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate has contributed to the understanding of supramolecular architectures formed through hydrogen bonding and weak interactions. This work is crucial for designing new materials with specific properties, including molecular recognition and self-assembly processes (Seredyuk et al., 2014).

Anticancer and Antimycobacterial Activity

Nicotinic acid hydrazide derivatives, incorporating the [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol motif, have been synthesized and evaluated for their antimycobacterial activity. This research underscores the potential of pyrazole-pyridine compounds in developing new therapies against mycobacterial infections, contributing to the search for effective treatments against resistant strains of tuberculosis (R.V.Sidhaye et al., 2011).

Catalytic and Sensor Applications

Investigations into in situ copper complexes with pyrazole and pyridine-based ligands, including those similar to [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol, have shown promising catecholase activities. These findings are significant for developing catalytic processes and designing chemical sensors, highlighting the application of such ligands in mimicking enzymatic activities and sensing applications (Mouadili et al., 2013).

Future Directions

Pyrazolopyrimidines have shown promise in various areas of research, particularly in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on further exploring the potential applications of “[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol” in drug development and other areas.

properties

IUPAC Name |

(3-pyridin-4-yl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIYHBYPFZDGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)

amine](/img/structure/B1437616.png)